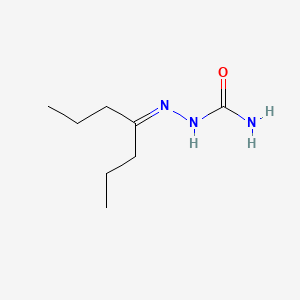![molecular formula C12H14N6O2S B14155564 (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide CAS No. 638148-95-5](/img/structure/B14155564.png)
(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide is a complex organic compound that features a furan ring, a tetrazole ring, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the furan-2-carbaldehyde, which undergoes a condensation reaction with a suitable amine to form an imine intermediate. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanamide derivatives.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide
- (E)-3-(furan-2-yl)-N-[(2-ethyltetrazol-5-yl)carbamothioyl]prop-2-enamide
- (E)-3-(furan-2-yl)-N-[(2-butyltetrazol-5-yl)carbamothioyl]prop-2-enamide
Uniqueness
What sets (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group on the tetrazole ring may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
638148-95-5 |
|---|---|
Fórmula molecular |
C12H14N6O2S |
Peso molecular |
306.35 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C12H14N6O2S/c1-2-7-18-16-11(15-17-18)14-12(21)13-10(19)6-5-9-4-3-8-20-9/h3-6,8H,2,7H2,1H3,(H2,13,14,16,19,21)/b6-5+ |
Clave InChI |
LVEQBBJHKJZLBS-AATRIKPKSA-N |
SMILES isomérico |
CCCN1N=C(N=N1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
SMILES canónico |
CCCN1N=C(N=N1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Solubilidad |
17.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


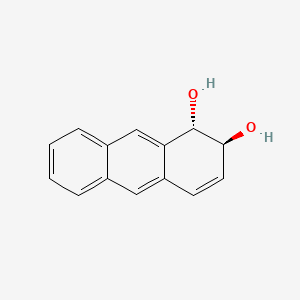
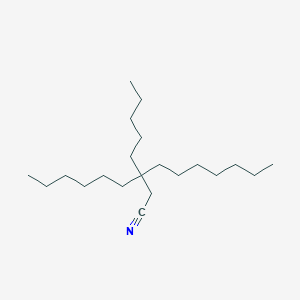

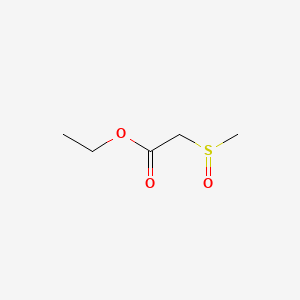

![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
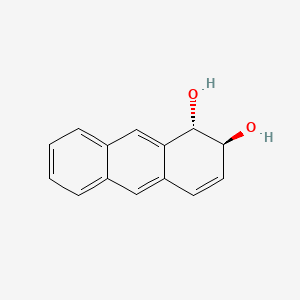
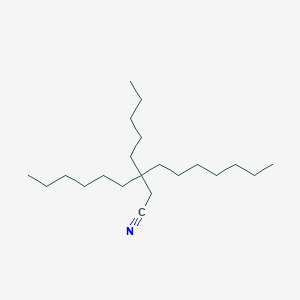
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
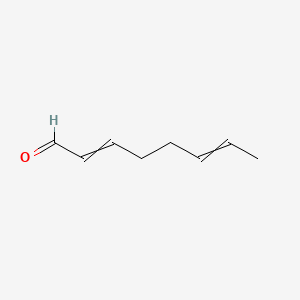
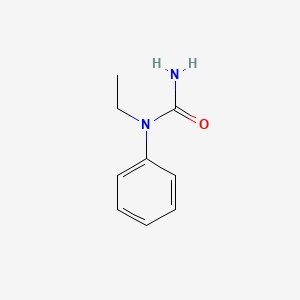
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)
![Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B14155555.png)
